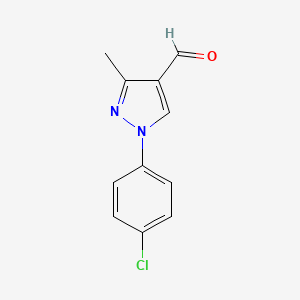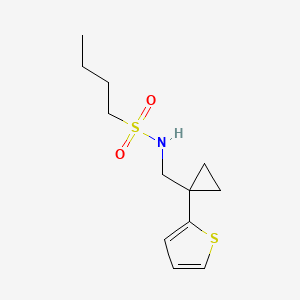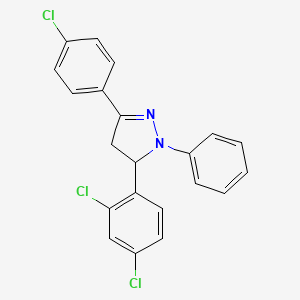![molecular formula C11H13F3O B2679233 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol CAS No. 2514941-96-7](/img/structure/B2679233.png)
2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol” is a fluorinated aliphatic alcohol . It can be prepared by reacting methyllithium, trifluoroacetone, and trifluorovinyl bromide in ether . This compound can also be synthesized from the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether .
Synthesis Analysis
The synthesis of this compound involves the reaction of methyllithium, trifluoroacetone, and trifluorovinyl bromide in ether . Another method involves the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether . A study has also reported the synthesis of a compound bearing a similar structure, where the reaction of 4- (3-hydroxypropyl)phenol with 1- (bromomethyl)-3- (trifluoromethyl)benzene was carried out .Wissenschaftliche Forschungsanwendungen
Present State and Perspective of Downstream Processing
This review focuses on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, highlighting the challenges and perspectives in recovery and purification processes. It mentions the significance of improving yield, purity, and energy consumption in the microbial production of these diols, which might be relevant for the production or processing of similar compounds like 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol in biotechnological applications (Zhi-Long Xiu & A. Zeng, 2008).
Occurrence and Toxicity of Environmental Contaminants
This review article discusses the environmental occurrence, toxicity, and degradation of triclosan, a widely used antimicrobial agent. While triclosan differs chemically from your compound, the methodologies for assessing environmental impact, degradation pathways, and toxicity could offer insights into similar research approaches for 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol (G. Bedoux et al., 2012).
Branched Chain Aldehydes in Foods
This paper reviews the production and breakdown pathways of branched aldehydes in foods, emphasizing their significance as flavor compounds. The knowledge on metabolic conversions, microbial composition, and the influence on flavor compounds' formation might be applicable in research on flavor or aroma contributions of similar compounds (B. Smit, W. Engels, & G. Smit, 2009).
Fluorescent Chemosensors Based on Phenolic Compounds
The development and application of chemosensors based on 4-methyl-2,6-diformylphenol for detecting various analytes highlight the potential of phenolic compounds in creating sensitive and selective detection systems. This could suggest avenues for utilizing 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol in sensor technologies or as a functional moiety in molecular recognition (P. Roy, 2021).
Microbial Degradation of Polyfluoroalkyl Chemicals
A comprehensive review of the microbial degradation of polyfluoroalkyl chemicals in the environment, focusing on biodegradability studies and degradation pathways. This could provide relevant context for understanding how complex fluorinated compounds like 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol might behave in environmental settings (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Wirkmechanismus
Target of Action
The compound “2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol” is an organic compound that contains a trifluoromethyl group. Compounds with trifluoromethyl groups are often used in pharmaceuticals and agrochemicals . The specific targets of this compound would depend on its specific structure and the context in which it is used.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. For example, the trifluoromethyl group in the compound could potentially affect its metabolic stability .
Eigenschaften
IUPAC Name |
2-[2-methyl-3-(trifluoromethyl)phenyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-7-8(10(2,3)15)5-4-6-9(7)11(12,13)14/h4-6,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUCQAZELUUBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate](/img/structure/B2679150.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2679151.png)
![1-(4-methylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2679153.png)

![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2679158.png)
![(E)-2-cyano-N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2679159.png)
![2-[2-(2-Ethoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2679161.png)

![2-Amino-4-(2-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2679164.png)




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2679172.png)